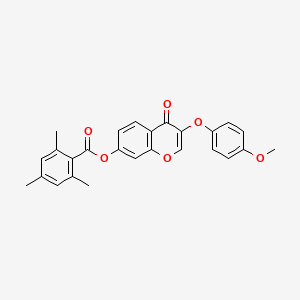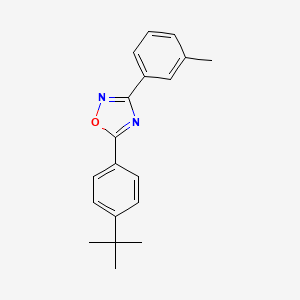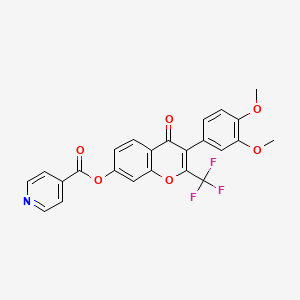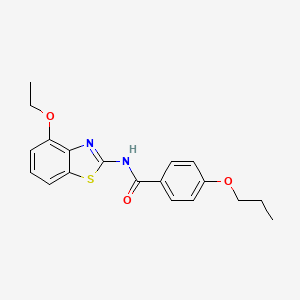![molecular formula C22H22N2O4 B11628651 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato es un complejo compuesto orgánico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato normalmente implica varios pasos. Un método común comienza con la preparación del núcleo de quinolina, que se puede lograr mediante la ciclización de derivados de anilina con etoximetilenmalonato de dietilo
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el empleo de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para convertir ciertos grupos funcionales en sus formas reducidas correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes como el diclorometano o el etanol y catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución podrían introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
El 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y los procesos celulares.
Medicina: Los derivados de la quinolina son conocidos por sus propiedades antimicrobianas, antivirales y anticancerígenas, lo que hace que este compuesto sea de interés en el descubrimiento y desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de tintes, pigmentos y otros materiales debido a su estructura estable y reactividad.
Mecanismo De Acción
El mecanismo de acción del 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores o ácidos nucleicos, dependiendo de la aplicación del compuesto. Las vías involucradas a menudo incluyen la unión a sitios activos, la inhibición de la actividad enzimática o la modulación de las funciones del receptor, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de la quinolina, como:
Quinina: Conocida por sus propiedades antimaláricas.
Cloroquina: Se utiliza en el tratamiento de la malaria y las enfermedades autoinmunes.
Cinchonina: Otro agente antimalárico.
Unicidad
Lo que distingue al 6-Metil 3-etil 4-[(2,3-dimetilfenil)amino]quinolina-3,6-dicarboxilato es su patrón de sustitución específico, que le confiere propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación dirigida y la aplicación en diversos campos.
Propiedades
Fórmula molecular |
C22H22N2O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-O-ethyl 6-O-methyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-28-22(26)17-12-23-19-10-9-15(21(25)27-4)11-16(19)20(17)24-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |
Clave InChI |
WFWXNVURROVILW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)


![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)

![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628605.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628615.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
![(5Z)-3-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628663.png)
